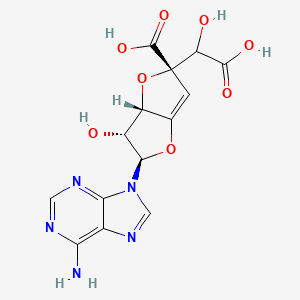

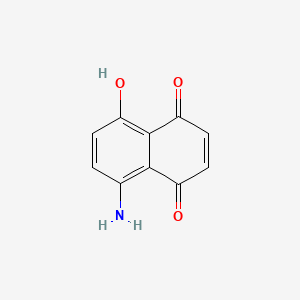

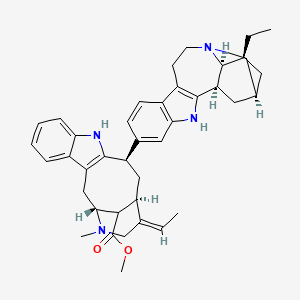

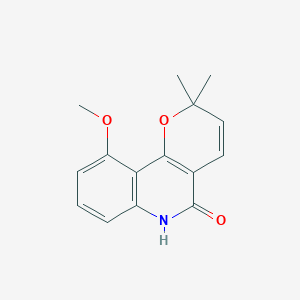

![molecular formula C19H17F6N5O B1253605 Methanone, [(4R,5S)-5-amino-4-(2,4,5-trifluorophenyl)-1-cyclohexen-1-yl][5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]- CAS No. 913623-69-5](/img/structure/B1253605.png)

Methanone, [(4R,5S)-5-amino-4-(2,4,5-trifluorophenyl)-1-cyclohexen-1-yl][5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

ABT-341は、グルコース代謝において重要な役割を果たす酵素であるジペプチジルペプチダーゼ-4(DPP-4)の強力で選択的な阻害剤です。 この化合物は、インスリン分泌を促進し、血糖値のコントロールを改善する能力により、2型糖尿病の潜在的な治療法として開発されています .

準備方法

合成経路と反応条件

ABT-341の合成は、有機触媒によるマイケル反応を鍵段階とするワンポット逐次合成を伴います 。この方法は効率的であり、化学廃棄物を最小限に抑えるため、環境に優しいアプローチとなっています。反応条件は通常、目的の生成物の形成を促進するために、特定の触媒と試薬の使用を伴います。

工業的製造方法

ABT-341の工業的製造は、同様の合成経路に従う可能性がありますが、より大規模に行われます。これには、最終生成物の高収率と高純度を確保するために、反応条件を最適化することが含まれます。 連続フローリアクターやその他の高度な技術の使用により、製造プロセスの効率とスケーラビリティをさらに向上させることができます .

化学反応の分析

反応の種類

ABT-341は、以下を含むさまざまな種類の化学反応を起こします。

酸化: この反応は、化合物に酸素を添加するか、水素を削除することを伴います。

還元: この反応は、化合物に水素を添加するか、酸素を削除することを伴います。

置換: この反応は、ある官能基を別の官能基で置き換えることを伴います。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。 反応条件は、行われる特定の反応によって異なりますが、一般的には最適な結果を得るために、制御された温度とpHレベルを伴います .

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化反応はケトンまたはアルデヒドを生成する可能性があり、還元反応はアルコールを生成する可能性があります。 置換反応は、導入される置換基の性質に応じて、さまざまな生成物を生み出す可能性があります .

科学研究への応用

ABT-341は、以下を含むいくつかの科学研究への応用があります。

化学: 酵素阻害と反応機構の研究におけるモデル化合物として使用されます。

生物学: さまざまな生物学的プロセスにおけるDPP-4の役割とその治療標的としての可能性を研究するために使用されます。

医学: インスリン分泌を促進し、血糖値のコントロールを改善する能力により、2型糖尿病の潜在的な治療法として開発されています

科学的研究の応用

ABT-341 has several scientific research applications, including:

Chemistry: It is used as a model compound in studies of enzyme inhibition and reaction mechanisms.

Biology: It is used to study the role of DPP-4 in various biological processes and its potential as a therapeutic target.

Medicine: It is being developed as a potential treatment for type 2 diabetes mellitus due to its ability to enhance insulin secretion and improve blood glucose control

作用機序

ABT-341は、ジペプチジルペプチダーゼ-4(DPP-4)の活性を阻害することにより効果を発揮します。この酵素は、食事に応答してインスリン分泌を刺激するホルモンであるインクレチンを分解する役割を果たしています。 DPP-4を阻害することにより、ABT-341はインクレチンの活性を延長し、インスリン分泌を促進し、血糖値のコントロールを改善します 。 含まれる分子標的と経路には、ABT-341がDPP-4の活性部位に結合し、酵素が天然基質と相互作用するのを防ぐことが含まれます .

類似の化合物との比較

ABT-341は、シタグリプチン、ビルダグリプチン、サクサグリプチンなどの他のDPP-4阻害剤に似ています。 これらとは異なる独自の構造を持っています。 たとえば、ABT-341には、シタグリプチンには存在しない、DPP-4のS1ポケットを占めるトリフルオロフェニル基があります 。この独自の構造的特徴は、DPP-4阻害剤としての効力と選択性に寄与する可能性があります。

類似の化合物のリスト

- シタグリプチン

- ビルダグリプチン

- サクサグリプチン

- アログリプチン

- リナグリプチン

類似化合物との比較

ABT-341 is similar to other DPP-4 inhibitors such as sitagliptin, vildagliptin, and saxagliptin. it has a unique structure that distinguishes it from these compounds. For example, ABT-341 has a trifluorophenyl group that occupies the S1-pocket of DPP-4, which is not present in sitagliptin . This unique structural feature may contribute to its potency and selectivity as a DPP-4 inhibitor.

List of Similar Compounds

- Sitagliptin

- Vildagliptin

- Saxagliptin

- Alogliptin

- Linagliptin

特性

CAS番号 |

913623-69-5 |

|---|---|

分子式 |

C19H17F6N5O |

分子量 |

445.4 g/mol |

IUPAC名 |

[(4R,5S)-5-amino-4-(2,4,5-trifluorophenyl)cyclohexen-1-yl]-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone |

InChI |

InChI=1S/C19H17F6N5O/c20-12-7-14(22)13(21)6-11(12)10-2-1-9(5-15(10)26)17(31)29-3-4-30-16(8-29)27-28-18(30)19(23,24)25/h1,6-7,10,15H,2-5,8,26H2/t10-,15+/m1/s1 |

InChIキー |

NVVSPGQEXMJZIR-BMIGLBTASA-N |

SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C3=CCC(C(C3)N)C4=CC(=C(C=C4F)F)F |

異性体SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C3=CC[C@@H]([C@H](C3)N)C4=CC(=C(C=C4F)F)F |

正規SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C3=CCC(C(C3)N)C4=CC(=C(C=C4F)F)F |

同義語 |

ABT 341 ABT-341 ABT341 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1253527.png)